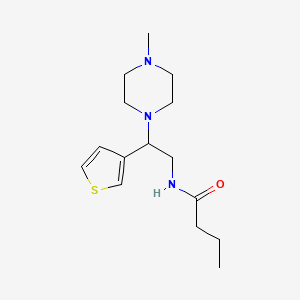
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)butyramide is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse biological activities, including anti-inflammatory, anticonvulsant, and antipsychotic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)butyramide typically involves the reaction of 4-methylpiperazine with thiophene-3-carboxylic acid chloride, followed by the addition of butyric acid. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can also help in maintaining consistent quality and reducing production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the piperazine ring, leading to the formation of piperazine derivatives with different substituents.
Substitution: this compound can participate in nucleophilic substitution reactions, where the butyramide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperazine derivatives with different substituents.
Substitution: Various substituted butyramides.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)butyramide has shown potential as a biological probe. It can be used to study enzyme inhibition and receptor binding in biological systems.
Medicine: The compound has been investigated for its potential therapeutic effects. It may have applications in the development of new drugs for treating various diseases, including inflammation and neurological disorders.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)butyramide exerts its effects involves interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. The thiophene ring may also play a role in the compound's biological activity by interacting with cellular components.
Molecular Targets and Pathways:
Receptors: The compound may bind to G-protein-coupled receptors (GPCRs) or ion channels, affecting signal transduction pathways.
Enzymes: It can inhibit enzymes involved in inflammatory processes or neurotransmitter metabolism.
Comparison with Similar Compounds
N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone
Imatinib (STI571)
Uniqueness: N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)butyramide is unique due to its specific structural features, such as the presence of the thiophene ring and the butyramide group. These features contribute to its distinct biological and chemical properties compared to other piperazine derivatives.
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3OS/c1-3-4-15(19)16-11-14(13-5-10-20-12-13)18-8-6-17(2)7-9-18/h5,10,12,14H,3-4,6-9,11H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEHBGXKHTZDLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(C1=CSC=C1)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
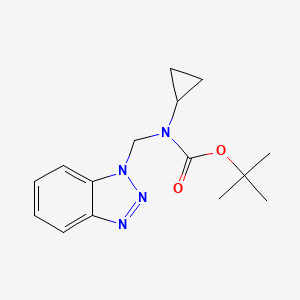
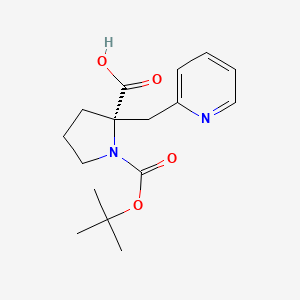
![N-(butan-2-yl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2743626.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide](/img/structure/B2743628.png)
![n-[(3,5-dimethylphenoxy)(methyl)phosphoryl]pyridin-2-amine](/img/structure/B2743634.png)
![3-(4-Fluorophenyl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B2743635.png)
![3-benzyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-hydroxy-2(1H)-pyridinone](/img/structure/B2743636.png)

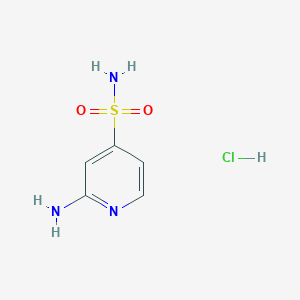
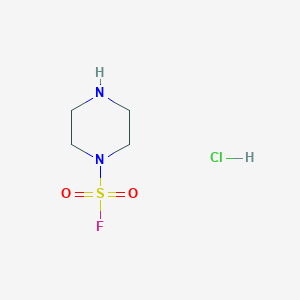

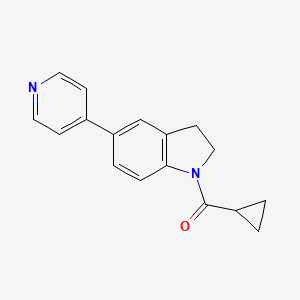
![tert-Butyl[(5-oxopyrrolidin-2-yl)methyl]carbamate](/img/structure/B2743646.png)

